molecular formula C18H14N2O4 B11600728 6-amino-8-(2-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(2-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11600728
M. Wt: 322.3 g/mol
InChI Key: FCNVLPMAFZDSCR-UHFFFAOYSA-N
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Description

6-amino-8-(2-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-(2-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the dioxolo ring and the methoxyphenyl group. Key steps include:

    Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Dioxolo Ring: This step often involves the use of a diol and a dehydrating agent to form the dioxolo ring.

    Addition of the Methoxyphenyl Group: This can be done via a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and a Lewis acid catalyst.

    Amination and Cyanation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base are typical for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and aldehydes.

    Substitution: Amides, secondary amines, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-amino-8-(2-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have shown promise in preclinical studies for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 6-amino-8-(2-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of tubulin polymerization, disrupting cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-amino-8-(2-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the dioxolo ring fused to the chromene core, along with the amino and cyano groups, provides a versatile platform for further functionalization and application in various fields.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

6-amino-8-(2-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C18H14N2O4/c1-21-13-5-3-2-4-10(13)17-11-6-15-16(23-9-22-15)7-14(11)24-18(20)12(17)8-19/h2-7,17H,9,20H2,1H3

InChI Key

FCNVLPMAFZDSCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4

Origin of Product

United States

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